N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide
CAS No.: 1396782-72-1
Cat. No.: VC7636723
Molecular Formula: C15H25NO3S
Molecular Weight: 299.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396782-72-1 |
---|---|
Molecular Formula | C15H25NO3S |
Molecular Weight | 299.43 |
IUPAC Name | N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C15H25NO3S/c1-12-6-5-7-13(10-12)11-20(18,19)16-9-8-14(17)15(2,3)4/h5-7,10,14,16-17H,8-9,11H2,1-4H3 |
Standard InChI Key | URLUJKKSXIQAAT-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NCCC(C(C)(C)C)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s IUPAC name, N-(3-hydroxy-4,4-dimethylpentyl)-1-(3-methylphenyl)methanesulfonamide, delineates its core components:
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Methanesulfonamide backbone: A sulfonamide group (-SO₂NH-) attached to a methylene unit (-CH₂-).
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3-Methylphenyl substituent: A toluene derivative attached to the methylene group at the para position relative to the sulfonamide.
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3-hydroxy-4,4-dimethylpentyl chain: A five-carbon alkyl chain with a hydroxyl group at position 3 and two methyl groups at position 4.
The molecular formula is C₁₅H₂₅NO₃S, with a molecular weight of 323.43 g/mol (calculated via PubChem’s molecular weight algorithm) .
Stereochemical Considerations
The pentyl chain’s 4,4-dimethyl substitution creates a sterically hindered environment, potentially influencing reactivity and intermolecular interactions. The hydroxyl group at position 3 introduces hydrogen-bonding capability, which may enhance solubility in polar solvents .
Synthetic Pathways and Reaction Mechanisms
Proposed Synthesis Routes
While no direct synthesis reports exist for this compound, analogous sulfonamide syntheses suggest two plausible pathways:
Nucleophilic Substitution
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Formation of Methanesulfonyl Chloride Intermediate:
Reacting 3-methylbenzyl alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 1-(3-methylphenyl)methanesulfonyl chloride. -
Amine Coupling:
Treating the sulfonyl chloride with 3-amino-4,4-dimethylpentan-1-ol under basic conditions (e.g., NaOH) facilitates nucleophilic substitution, forming the target sulfonamide .
Reductive Amination
An alternative route involves reductive amination of 3-hydroxy-4,4-dimethylpentanal with 1-(3-methylphenyl)methanesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol .
Challenges in Synthesis
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Steric Hindrance: The 4,4-dimethylpentyl group may impede nucleophilic attack during coupling.
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Hydroxyl Group Protection: The tertiary alcohol may require protection (e.g., silylation) to prevent undesired side reactions .
Physicochemical Properties
Predicted Properties
Solubility and Stability
The compound’s low water solubility aligns with hydrophobic groups (3-methylphenyl, dimethylpentyl). Stability under acidic/basic conditions remains uncharacterized, though sulfonamides generally resist hydrolysis below pH 10 .
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